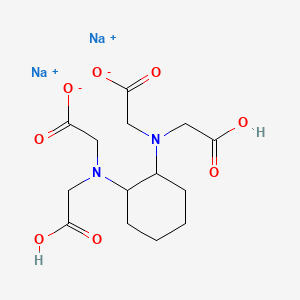
Sodium 1,2-diaminocyclohexane tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,2-diaminocyclohexane tetraacetate is a chemical compound with the molecular formula C14H20N2Na2O8. It is a derivative of 1,2-diaminocyclohexane, a compound known for its chiral properties and applications in various fields such as catalysis, material science, and pharmaceuticals . This compound is primarily used as a complexing agent due to its ability to bind metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,2-diaminocyclohexane tetraacetate typically involves the reaction of 1,2-diaminocyclohexane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by further reaction with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically cooled and filtered to isolate the product, which is then dried and purified .
化学反応の分析
Types of Reactions
Sodium 1,2-diaminocyclohexane tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized products, and substituted compounds. These products have different applications depending on their chemical properties .
科学的研究の応用
Sodium 1,2-diaminocyclohexane tetraacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of sodium 1,2-diaminocyclohexane tetraacetate involves its ability to bind metal ions through its tetraacetate groups. This binding forms stable complexes that can be used in various applications, such as catalysis and metal ion detection . The molecular targets and pathways involved in its action depend on the specific application and the metal ions being targeted .
類似化合物との比較
Similar Compounds
Similar compounds to sodium 1,2-diaminocyclohexane tetraacetate include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial and research applications.
Uniqueness
This compound is unique due to its chiral properties and the presence of the cyclohexane ring, which provides additional stability and specificity in its interactions with metal ions . This makes it particularly useful in applications requiring high selectivity and stability .
生物活性
Sodium 1,2-diaminocyclohexane tetraacetate (CDTA) is a chelating agent widely used in various biological and chemical applications. This compound is particularly noted for its ability to form stable complexes with metal ions, which has significant implications in fields such as biochemistry, medicine, and environmental science.
- Chemical Formula : C₁₄H₂₀N₂Na₂O₈
- Molecular Weight : 364.35 g/mol
- Solubility : Slightly soluble in water; soluble in alkaline solutions like 1N sodium hydroxide; insoluble in most organic solvents .
This compound acts primarily as a chelating agent. Its structure allows it to effectively bind to divalent and trivalent metal ions, forming stable complexes. This property is utilized in various applications, including:
- Metal Ion Sequestration : CDTA can remove toxic metals from biological systems and the environment.
- Medical Imaging : It is used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to enhance the relaxivity of manganese ions, making it valuable for detecting thrombus formations .
1. Chelation Therapy
CDTA has been studied for its effectiveness in chelation therapy, particularly for removing heavy metals from the body. Its ability to form stable complexes with metals like lead and mercury makes it a candidate for treating heavy metal poisoning.
2. Magnetic Resonance Imaging (MRI)
Recent studies have highlighted the use of CDTA-based compounds as MRI contrast agents. The rigid structure of CDTA enhances the kinetic inertness of its manganese complexes compared to traditional agents like EDTA, leading to improved imaging quality .
Case Study 1: Thrombus Detection
In a study using rat models, CDTA-based manganese chelates were employed for thrombus detection via MRI. The results demonstrated high relaxivity and effective thrombus visualization, showcasing the compound's potential in clinical diagnostics .
Case Study 2: Heavy Metal Detoxification
A clinical study assessed the efficacy of sodium CDTA in patients with lead poisoning. The results indicated significant reductions in blood lead levels post-treatment, supporting its application as a chelating agent in clinical settings.
特性
CAS番号 |
5786-78-7 |
|---|---|
分子式 |
C14H20N2Na2O8 |
分子量 |
390.30 g/mol |
IUPAC名 |
disodium;2-[[2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChIキー |
TVTLKUMLAQUFAS-UHFFFAOYSA-L |
正規SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
物理的記述 |
Aqueous solution: Colorless odorless liquid; [Sigma-Aldrich MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















